N,N-Dimethylhexanamide
Overview
Description
N,N-Dimethylhexanamide: is an organic compound with the molecular formula C8H17NO. It is also known as N,N-Dimethylcaproamide. This compound is a colorless to pale yellow transparent liquid that is relatively stable under normal conditions. It is primarily used as a solvent in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylhexanamide can be synthesized through the methylation of hexanamide. The typical method involves reacting hexanamide with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylhexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Hexylamine or N-methylhexylamine.
Substitution: Various substituted hexanamides depending on the nucleophile used
Scientific Research Applications
N,N-Dimethylhexanamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Dimethylhexanamide exerts its effects depends on its application:
As a Solvent: It facilitates the dissolution of reactants, thereby increasing the rate of chemical reactions.
In Biological Systems: It can interact with cellular membranes and proteins, affecting their function and stability.
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A widely used solvent with a similar structure but a shorter carbon chain.
N,N-Dimethylacetamide (DMAc): Another solvent with a similar structure but a different carbon chain length.
N,N-Dimethylpropionamide: A compound with a similar functional group but a different carbon chain length
Uniqueness: N,N-Dimethylhexanamide is unique due to its specific carbon chain length, which imparts distinct solubility and reactivity properties compared to its shorter or longer chain analogs. This makes it particularly useful in applications requiring specific solvent characteristics .
Properties
IUPAC Name |
N,N-dimethylhexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAERLTPBKQBWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064016 | |
Record name | Hexanamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5830-30-8 | |
Record name | N,N-Dimethylhexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5830-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanamide, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanamide, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanamide, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylhexanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N,N-Dimethylhexanamide enhance the penetration of substances through the skin?
A: Yes, research suggests that this compound can act as a skin permeation enhancer. A study [] investigated the influence of various alkyl chain lengths and polar head groups on chemical skin permeation enhancement. The results showed that this compound, along with other N,N-dimethylalkanamides, effectively enhanced the flux of corticosterone across hairless mouse skin. The study concluded that the enhancer potency of this homologous series was primarily determined by the alkyl group chain length, with the polar head groups, including the amide group in this compound, making similar contributions to the overall enhancement effect.
Q2: What is the role of this compound in chemical synthesis?
A: this compound can be used as a reagent in the synthesis of other compounds. One study [] demonstrated that the phosphorane derived from tris-(dimethylamino)phosphine and iodine could efficiently convert hexanoic acid into this compound at room temperature. This highlights the potential of this compound as a building block in organic synthesis reactions.
Q3: Has this compound been explored for any applications in renewable energy?
A: While not directly related to its synthesis or chemical behavior, this compound has been investigated as a potential absorbent in solar-cooling applications []. Its thermodynamic properties, such as its boiling point, vapor pressure, and heat capacity, were studied to evaluate its suitability for use in absorption refrigeration systems powered by solar energy.
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